molecular formula C19H17BrN2O3S B2600969 (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-14-9

(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2600969
CAS No.: 865247-14-9
M. Wt: 433.32
InChI Key: AOQIXXPCYORLCH-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core through a cyclization reaction involving a substituted aniline and a thiocarbonyl compound under acidic conditions.

    Bromination: The benzo[d]thiazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Introduction of the Imino Group: The brominated benzo[d]thiazole is reacted with an appropriate amine, such as phenylacetylamine, under basic conditions to introduce the imino group.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the bromine atom or the imino group, resulting in debromination or reduction to an amine, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the benzo[d]thiazole core.

    Reduction: Debrominated or aminated derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the field of medicinal chemistry. It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and biochemical research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are studied to understand its mechanism of action and to identify potential therapeutic applications.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-benzimidazole: This compound shares the brominated benzo[d]thiazole core but lacks the imino and phenylacetyl groups.

    Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in similar applications, such as medicinal chemistry and materials science.

Uniqueness

(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the presence of the imino and phenylacetyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-2-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQIXXPCYORLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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